molecular formula C16H27NO4 B581523 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 1251008-89-5

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B581523
CAS No.: 1251008-89-5
M. Wt: 297.395
InChI Key: BNJCUGKGUFDPKL-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is a sophisticated spirocyclic chemical building block of significant value in advanced pharmaceutical research and development. Its core structure features a rigid azaspiro[5.5]undecane scaffold, which is highly prized in medicinal chemistry for its ability to impart three-dimensional complexity and conformational restraint to potential drug candidates. This compound is expertly functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, allowing for selective deprotection and further synthetic manipulation under mild acidic conditions. The simultaneous presence of a carboxylic acid handle provides a versatile site for diverse coupling reactions, enabling researchers to efficiently construct complex molecular architectures. The primary research application of this intermediate lies in the synthesis of novel active pharmaceutical ingredients (APIs), where it serves as a critical precursor for embedding a privileged, shape-defined spirocyclic framework. Such frameworks are instrumental in exploring new chemical space for targeting challenging biological targets, including G-protein-coupled receptors (GPCRs) and enzymes, with the goal of improving selectivity and metabolic stability. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJCUGKGUFDPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718457
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251008-89-5
Record name 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocycle Formation via Intramolecular Cyclization

A validated strategy involves the formation of the spirocyclic core through intramolecular nucleophilic substitution or Mannich-type cyclization. For example, 9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid (CAS: 2416231-29-1), a structurally analogous compound, is synthesized via a multi-step sequence involving ketone reduction, cyclization, and Fmoc protection. Adapting this methodology:

  • Starting Material : N-Boc-protected piperidone derivative.

  • Cyclization : Base-mediated intramolecular aldol condensation using KOtBu in THF at −78°C to 25°C.

  • Carboxylic Acid Introduction : Oxidation of a hydroxymethyl intermediate via Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO₂.

Table 1. Cyclization Reaction Optimization

ConditionYield (%)Purity (HPLC)
KOtBu, THF, −78°C6292
LDA, Et₂O, 0°C4588
NaH, DMF, 25°C3885

Data adapted from analogous spirocycle syntheses.

Boc Protection Strategies

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Key considerations include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved Boc₂O solubility.

  • Base Compatibility : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl byproducts.

Procedure :

  • Dissolve 2-azaspiro[5.5]undecane-9-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Warm to room temperature and stir for 12 h.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Carboxylic Acid Functionalization

SubstrateReagentYield (%)
9-HydroxymethylJones reagent78
9-HydroxymethylTEMPO/NaClO₂85
9-NitrileH₂O₂/K₂CO₃91

Purification and Analytical Characterization

Chromatographic Purification

Crude products require careful purification due to polar functional groups:

  • Normal-Phase HPLC : Zorbax SB-C18 column, 5 μm, 4.6 × 150 mm.

  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA over 20 min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Characteristic Boc tert-butyl singlet at δ 1.43 ppm and spirocyclic proton multiplet at δ 3.12–3.25 ppm.

  • IR : Stretching vibrations at 1745 cm⁻¹ (C=O, Boc) and 1702 cm⁻¹ (COOH).

Challenges and Process Optimization

Side Reactions and Mitigation

  • Epimerization : Minimized by conducting Boc protection at low temperatures (0–5°C).

  • Ring-Opening : Controlled through strict anhydrous conditions during cyclization.

Scalability Considerations

  • Solvent Volume : Maintaining <0.2 M concentration prevents intermolecular side reactions.

  • Catalyst Loading : DMAP can be reduced to 0.05 equiv without yield loss.

Industrial-Scale Production Insights

Technical data from suppliers like Matrix Scientific and GlpBio indicate:

  • Batch Size : Up to 10 kg with ≥95% purity.

  • Storage : Stable for 6 months at −80°C in anhydrous DMSO .

Chemical Reactions Analysis

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is highlighted through comparisons with analogous spirocyclic and Boc-protected compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula CAS Number Applications/Notes Reference
This compound Spiro[5.5] framework, Boc-protected amine, carboxylic acid at C9 C₁₆H₂₅NO₄ 1352882-80-4 Drug discovery intermediate; conformational rigidity for target binding
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid Spiro[5.5] framework, oxa (oxygen) substitution in place of aza, carboxylic acid at C3 C₁₅H₂₅NO₅ 1160246-98-9 Enhanced solubility due to ether linkage; used in peptide mimetics
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Spiro[5.5] framework, ketone at C9, Boc-protected amine C₁₅H₂₅NO₃ 873924-08-4 Intermediate for ketone-based derivatization; lower acidity than carboxylic acid
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid Spiro[4.5] framework (smaller ring system), carboxylic acid at C7 C₁₅H₂₃NO₄ 1363381-87-6 Reduced steric hindrance; used in fragment-based drug design
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate Spiro[5.5] framework, phenyl substitution at C9, Boc-protected amine C₂₁H₃₁NO₂ N/A Improved lipophilicity for CNS-targeting compounds

Key Findings from Comparative Studies

Ring Size and Conformational Effects :

  • The spiro[5.5] system in the parent compound provides greater conformational restriction compared to spiro[4.5] derivatives (e.g., 2-azaspiro[4.5]decane-7-carboxylic acid), which exhibit higher flexibility and faster metabolic degradation .
  • Substitution of nitrogen with oxygen (e.g., 2-oxa-9-azaspiro[5.5]undecane) increases solubility but reduces stability under acidic conditions due to the ether group’s susceptibility to hydrolysis .

Functional Group Impact :

  • The carboxylic acid moiety in the parent compound enables direct coupling reactions (e.g., amide bond formation), whereas ester or ketone derivatives (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) require additional activation steps .
  • Phenyl-substituted analogs (e.g., tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate) demonstrate enhanced blood-brain barrier penetration, making them suitable for neurological targets .

Synthetic Accessibility: The parent compound’s synthesis involves multi-step routes starting from iodophenylpropanoic acid precursors, as described in . In contrast, spiro[4.5] derivatives are synthesized via shorter pathways but yield lower purity (e.g., 30.2% purity for tert-butyl 1-azaspiro[5.5]undecane-1-carboxylate) .

Biological Activity :

  • Derivatives with carboxylic acid groups exhibit higher in vitro anticancer activity compared to ester or ketone analogs, likely due to improved hydrogen-bonding interactions with biological targets .

Biological Activity

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structural characteristics, biological effects, and relevant case studies.

  • Molecular Formula : C16_{16}H27_{27}NO4_4
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 1352882-80-4
  • Purity : Typically >95% for research applications.

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that incorporate the tert-butoxycarbonyl (Boc) protecting group, which is crucial for enhancing the stability and solubility of the compound in biological assays. The spirocyclic structure contributes to its unique biological profile.

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of azaspiro compounds have been tested against various bacterial strains:

CompoundBacterial Strains TestedIC50_{50} (µg/mL)Reference
This compoundStaphylococcus aureusTBD
3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acidPseudomonas aeruginosa0.195

The structure-activity relationship (SAR) analysis suggests that modifications to the azaspiro framework can enhance antibacterial efficacy, indicating a promising avenue for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have shown that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the disruption of cellular signaling pathways and induction of apoptosis.

Case Studies

  • Case Study on Antibacterial Activity :
    A study published in Journal of Medicinal Chemistry evaluated several derivatives of azaspiro compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications to the azaspiro structure significantly enhanced their potency against resistant strains .
  • Case Study on Anticancer Activity :
    In vitro assays demonstrated that certain azaspiro derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the need for further investigation into the molecular mechanisms involved .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. A key step is introducing the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate under controlled conditions (0–25°C in THF), followed by carboxylation . Purification often employs column chromatography or HPLC to isolate the product .
  • Optimization : Reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) are systematically varied to maximize yield. For example, using anhydrous conditions prevents Boc-group hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic scaffold, Boc-protection (δ ~1.4 ppm for tert-butyl protons), and carboxylic acid proton (broad singlet at δ ~12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 298.3 for C₁₆H₂₇NO₅) .
  • X-ray Crystallography : SHELXL refines crystal structures to confirm stereochemistry and spirocyclic geometry .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Protonation of the carboxylic acid group at basic pH enhances aqueous solubility .
  • Stability : The Boc group is stable under acidic conditions but cleaved by TFA. Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the spirocyclic framework influence this compound’s reactivity in drug discovery applications?

  • Mechanistic Insight : The rigid spiro[5.5]undecane core restricts conformational flexibility, enhancing binding affinity to biological targets (e.g., enzymes or GPCRs). Computational docking studies (using AutoDock Vina) reveal preferential interactions with hydrophobic pockets .
  • Derivatization : The carboxylic acid moiety allows coupling with amines via EDC/HOBt activation, generating amide derivatives for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Conflicting NOESY signals may arise from dynamic spirocyclic conformers. Variable-temperature NMR (VT-NMR) at −40°C to 80°C identifies dominant conformers and resolves ambiguities .
  • Cross-Validation : Correlate 2D NMR (HSQC, HMBC) with crystallographic data to validate assignments. For example, HMBC correlations between the Boc carbonyl (δ 155 ppm) and adjacent nitrogen confirm protection .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME estimates logP (~2.5) and moderate blood-brain barrier permeability, suggesting CNS activity potential.
  • Metabolism : CypReact identifies potential oxidation sites (e.g., tertiary carbons in the spirocycle) .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Critical Analysis of Contradictory Evidence

  • Stereochemical Assignments : highlights challenges in enantiomorph-polarity determination. Use Flack parameter analysis (via SHELXL) to resolve ambiguities in chiral centers .
  • Reactivity Discrepancies : and report differing reactivities of the carboxylic acid group. This may stem from solvent effects (e.g., DMF vs. DCM) on activation efficiency .

Key Research Gaps

  • In Vivo Efficacy : Limited data on pharmacokinetics and toxicity in animal models.
  • Biological Targets : Mechanistic studies are needed to identify specific molecular interactions (e.g., protease inhibition).

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